molecular formula C15H19NO3 B1339041 (S)-4-benzyl-3-pentanoyloxazolidin-2-one CAS No. 143868-89-7

(S)-4-benzyl-3-pentanoyloxazolidin-2-one

Cat. No.: B1339041
CAS No.: 143868-89-7
M. Wt: 261.32 g/mol
InChI Key: BQLGXGCFEVCOFV-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-benzyl-3-pentanoyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is of significant interest in organic chemistry due to its potential applications in asymmetric synthesis and as a chiral auxiliary. The presence of both benzyl and pentanoyl groups in its structure contributes to its unique chemical properties and reactivity.

Scientific Research Applications

(S)-4-benzyl-3-pentanoyloxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-benzyl-3-pentanoyloxazolidin-2-one typically involves the reaction of (S)-4-benzyl-2-oxazolidinone with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

(S)4benzyl2oxazolidinone+pentanoyl chloride(S)4benzyl3pentanoyloxazolidin2one+HCl(S)-4-benzyl-2-oxazolidinone + \text{pentanoyl chloride} \rightarrow this compound + \text{HCl} (S)−4−benzyl−2−oxazolidinone+pentanoyl chloride→(S)−4−benzyl−3−pentanoyloxazolidin−2−one+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-benzyl-3-pentanoyloxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield alcohols or amines depending on the reagents used.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of (S)-4-benzyl-3-pentanoyloxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment during chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-benzyl-2-oxazolidinone: A precursor in the synthesis of (S)-4-benzyl-3-pentanoyloxazolidin-2-one.

    (S)-4-isopropyl-3-pentanoyloxazolidin-2-one: A similar compound with an isopropyl group instead of a benzyl group.

    (S)-4-methyl-3-pentanoyloxazolidin-2-one: A similar compound with a methyl group instead of a benzyl group.

Uniqueness

This compound is unique due to the presence of both benzyl and pentanoyl groups, which confer distinct chemical properties and reactivity. Its chiral nature makes it particularly valuable in asymmetric synthesis, where the control of stereochemistry is crucial.

Properties

IUPAC Name

(4S)-4-benzyl-3-pentanoyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-2-3-9-14(17)16-13(11-19-15(16)18)10-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLGXGCFEVCOFV-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1C(COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-benzyl-3-pentanoyloxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
(S)-4-benzyl-3-pentanoyloxazolidin-2-one
Reactant of Route 3
Reactant of Route 3
(S)-4-benzyl-3-pentanoyloxazolidin-2-one
Reactant of Route 4
Reactant of Route 4
(S)-4-benzyl-3-pentanoyloxazolidin-2-one
Reactant of Route 5
Reactant of Route 5
(S)-4-benzyl-3-pentanoyloxazolidin-2-one
Reactant of Route 6
Reactant of Route 6
(S)-4-benzyl-3-pentanoyloxazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.